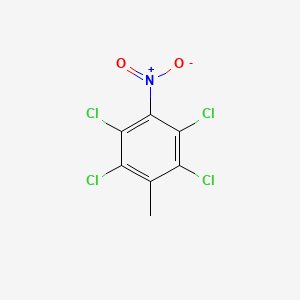
1,2,4,5-Tetrachloro-3-methyl-6-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4,5-Tetrachloro-3-methyl-6-nitrobenzene is an organic compound with the molecular formula C7H3Cl4NO2. It is a derivative of benzene, characterized by the presence of four chlorine atoms, one methyl group, and one nitro group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2,4,5-Tetrachloro-3-methyl-6-nitrobenzene can be synthesized through a multi-step process involving the chlorination and nitration of benzene derivatives. The typical synthetic route includes:
Chlorination: Benzene is first chlorinated to produce 1,2,4,5-tetrachlorobenzene.
Nitration: The tetrachlorobenzene is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Methylation: Finally, the nitrated compound undergoes methylation to introduce the methyl group, resulting in this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,4,5-Tetrachloro-3-methyl-6-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate or chromic acid.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products:
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Reduction: Formation of 1,2,4,5-tetrachloro-3-methyl-6-aminobenzene.
Oxidation: Formation of 1,2,4,5-tetrachloro-3-carboxy-6-nitrobenzene.
Wissenschaftliche Forschungsanwendungen
1,2,4,5-Tetrachloro-3-methyl-6-nitrobenzene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard for quantitative analysis by nuclear magnetic resonance (NMR).
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,2,4,5-tetrachloro-3-methyl-6-nitrobenzene involves its interaction with molecular targets and pathways in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atoms and methyl group also contribute to the compound’s reactivity and specificity towards certain molecular targets.
Vergleich Mit ähnlichen Verbindungen
1,2,4,5-Tetrachloro-3-methyl-6-nitrobenzene can be compared with other similar compounds, such as:
1,2,4,5-Tetrachloro-3-nitrobenzene: Lacks the methyl group, making it less hydrophobic and potentially less reactive in certain biological systems.
1,2,3,4-Tetrachloro-5-nitrobenzene: An isomer with different chlorine atom positions, leading to different chemical and biological properties.
1,2,4,5-Tetrachloro-3-methylbenzene: Lacks the nitro group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H3Cl4NO2 |
|---|---|
Molekulargewicht |
274.9 g/mol |
IUPAC-Name |
1,2,4,5-tetrachloro-3-methyl-6-nitrobenzene |
InChI |
InChI=1S/C7H3Cl4NO2/c1-2-3(8)5(10)7(12(13)14)6(11)4(2)9/h1H3 |
InChI-Schlüssel |
QLRPRUKUFBCCOG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1Cl)Cl)[N+](=O)[O-])Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



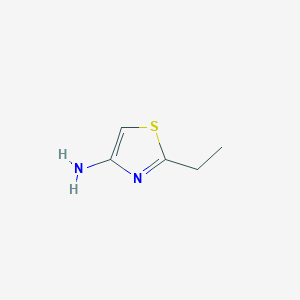
![1-Aminospiro[2.3]hexan-5-ol](/img/structure/B15072748.png)
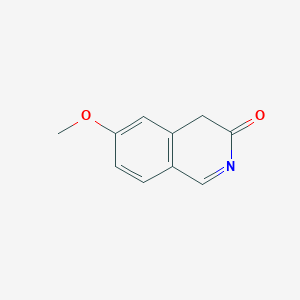
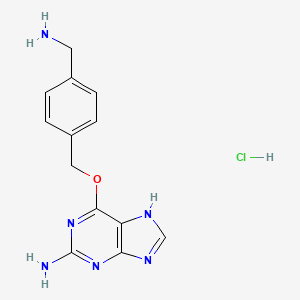
![4-Chlorobenzo[d]isoxazole](/img/structure/B15072771.png)
![Pyrazolo[1,5-a]pyrimidin-3-ylmethanol](/img/structure/B15072777.png)
![5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid](/img/structure/B15072783.png)
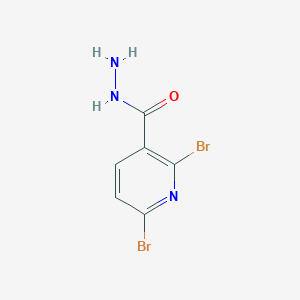

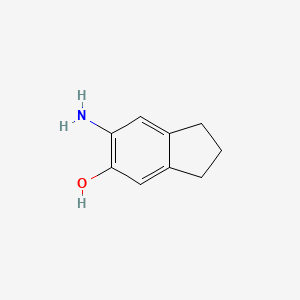
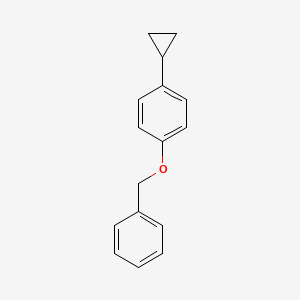

![4H-Pyrrolo[3,2-d]pyrimidine](/img/structure/B15072831.png)
